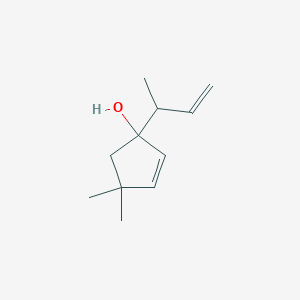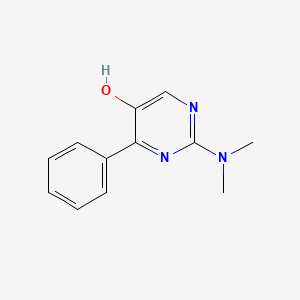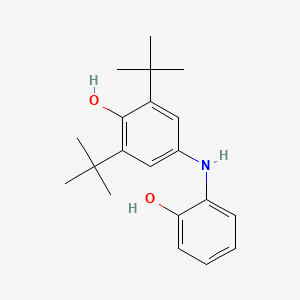![molecular formula C13H10N2 B14319403 [4-(Pyridin-4-yl)phenyl]acetonitrile CAS No. 112170-33-9](/img/structure/B14319403.png)
[4-(Pyridin-4-yl)phenyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Pyridin-4-yl)phenyl]acetonitrile: is an organic compound with the molecular formula C13H10N2 It consists of a phenyl ring substituted with a pyridin-4-yl group and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing [4-(Pyridin-4-yl)phenyl]acetonitrile involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-bromopyridine and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzyl cyanide to yield the desired product.
Suzuki Coupling: Another method involves the Suzuki coupling reaction, where 4-bromopyridine is coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting intermediate is then treated with cyanide to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: [4-(Pyridin-4-yl)phenyl]acetonitrile can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.
Substitution: Ammonia, alcohols, various nucleophiles.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Amines, alcohols, and other substituted derivatives.
科学的研究の応用
Chemistry: : [4-(Pyridin-4-yl)phenyl]acetonitrile is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: : In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential drug candidates.
Medicine: : The compound’s derivatives have shown promise in medicinal chemistry for the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry: : In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of [4-(Pyridin-4-yl)phenyl]acetonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended application.
類似化合物との比較
4-Pyridylacetonitrile: Similar structure but lacks the phenyl group.
2-Phenyl-2-(pyridin-2-yl)acetonitrile: Similar structure but with different substitution positions on the pyridine ring.
Uniqueness:
Structural Features: The combination of a phenyl ring and a pyridin-4-yl group in [4-(Pyridin-4-yl)phenyl]acetonitrile provides unique electronic and steric properties, making it a versatile intermediate in organic synthesis.
Reactivity: The presence of both nitrile and aromatic groups allows for diverse chemical transformations, enhancing its utility in various applications.
特性
CAS番号 |
112170-33-9 |
|---|---|
分子式 |
C13H10N2 |
分子量 |
194.23 g/mol |
IUPAC名 |
2-(4-pyridin-4-ylphenyl)acetonitrile |
InChI |
InChI=1S/C13H10N2/c14-8-5-11-1-3-12(4-2-11)13-6-9-15-10-7-13/h1-4,6-7,9-10H,5H2 |
InChIキー |
MBRDVWDREQOFHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC#N)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)









![Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14319396.png)
![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
arsanium bromide](/img/structure/B14319428.png)
